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molecular formula C10H12ClNO2 B177585 Methyl isoindoline-4-carboxylate hydrochloride CAS No. 127168-90-5

Methyl isoindoline-4-carboxylate hydrochloride

Cat. No. B177585
M. Wt: 213.66 g/mol
InChI Key: ZEOILCADGXBXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053122B2

Procedure details

To a suspension of the 2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester hydrochloride salt (0.18 g, 0.83 mmol) in 25% MeOH/THF (4 ml) was added dropwise lithium hydroxide (0.08 g, 3.32 mmol) in water (1 ml), followed by addition of water (2 ml) and the clear solution stirred at room temperature under nitrogen for 5 h. The solution was acidified with aq. HCl. and purified by ion-exchange (DOWEX™ 50WX2-100) resin eluting with a solvent gradient of ammonia:water (5:95) to give the title compound (0.0059 g, 4%) as a white solid.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
4%

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]([C:6]1[C:7]2[CH2:8][NH:9][CH2:10][C:11]=2[CH:12]=[CH:13][CH:14]=1)=[O:5].[OH-].[Li+].Cl>CO.C1COCC1.O>[CH2:10]1[C:11]2[CH:12]=[CH:13][CH:14]=[C:6]([C:4]([OH:5])=[O:3])[C:7]=2[CH2:8][NH:9]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
Cl.COC(=O)C=1C=2CNCC2C=CC1
Name
MeOH THF
Quantity
4 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
0.08 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the clear solution stirred at room temperature under nitrogen for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and purified by ion-exchange (DOWEX™ 50WX2-100) resin
WASH
Type
WASH
Details
eluting with a solvent gradient of ammonia:water (5:95)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1NCC=2C(=CC=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.0059 g
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 4.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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